Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
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Overview
Description
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H13BrO5 and a molecular weight of 317.14 g/mol . This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenoxyacetate moiety. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-bromo-2-fluorobenzoyl)acetate: This compound has a fluorine atom instead of a formyl group, which can affect its reactivity and binding properties.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFJGOAIKJRSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363070 |
Source
|
Record name | ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20037-36-9 |
Source
|
Record name | ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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